molecular formula C12H13F3O2 B2841237 1-(4-Butoxyphenyl)-2,2,2-trifluoroethanone CAS No. 159835-77-5

1-(4-Butoxyphenyl)-2,2,2-trifluoroethanone

Cat. No.: B2841237
CAS No.: 159835-77-5
M. Wt: 246.229
InChI Key: OGVYTTCYPSSVNB-UHFFFAOYSA-N
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Description

1-(4-Butoxyphenyl)-2,2,2-trifluoroethanone is an organic compound characterized by the presence of a butoxy group attached to a phenyl ring, which is further connected to a trifluoroethanone moiety

Preparation Methods

The synthesis of 1-(4-Butoxyphenyl)-2,2,2-trifluoroethanone typically involves the reaction of 4-butoxybenzaldehyde with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and advanced purification techniques to achieve the desired quality and quantity of the compound.

Chemical Reactions Analysis

1-(4-Butoxyphenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms under appropriate conditions. Common reagents and conditions for these reactions include the use of catalysts, solvents, and controlled temperatures to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Butoxyphenyl)-2,2,2-trifluoroethanone has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1-(4-Butoxyphenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction processes, and changes in cellular metabolism.

Comparison with Similar Compounds

1-(4-Butoxyphenyl)-2,2,2-trifluoroethanone can be compared with other similar compounds, such as:

    1-(4-Butoxyphenyl)-2-phenylethanone: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    1-(4-Butoxyphenyl)-2,2,2-trichloroethanone: Contains chlorine atoms instead of fluorine, leading to variations in its chemical behavior and applications.

    1-(4-Butoxyphenyl)-2,2,2-trifluoropropanone: Has an additional carbon in the alkyl chain, affecting its physical and chemical properties

Properties

IUPAC Name

1-(4-butoxyphenyl)-2,2,2-trifluoroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3O2/c1-2-3-8-17-10-6-4-9(5-7-10)11(16)12(13,14)15/h4-7H,2-3,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGVYTTCYPSSVNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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